molecular formula C10H15Cl2FN2 B163272 1-(3-Fluorophenyl)piperazine dihydrochloride CAS No. 76835-10-4

1-(3-Fluorophenyl)piperazine dihydrochloride

Cat. No.: B163272
CAS No.: 76835-10-4
M. Wt: 253.14 g/mol
InChI Key: GSPXXVQXENGQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)piperazine dihydrochloride is a fluorinated phenylpiperazine derivative supplied as a dihydrochloride salt to enhance stability and solubility in research applications. It is classified as a chemical building block, serving as a key synthetic intermediate in medicinal chemistry and drug discovery programs for the development of novel bioactive molecules . Piperazine derivatives are frequently explored as core structural motifs in compounds targeting the central nervous system. While the specific pharmacological profile of this compound is not fully detailed in the search results, closely related analogues like 1-(4-fluorophenyl)piperazine (pFPP) have been documented to interact with various serotonin receptors. These analogues act primarily as 5-HT1A receptor agonists and also exhibit activity at 5-HT2A and 5-HT2C receptors, in addition to inhibiting the reuptake of monoamine neurotransmitters . This suggests potential research applications in neuropharmacology for investigating neurological pathways and receptors. Researchers value this compound for its utility in designing and synthesizing new molecules, studying structure-activity relationships (SAR), and exploring enzyme inhibition, particularly concerning cytochrome P450 enzymes, which can influence drug metabolism . This product is intended for use in a controlled laboratory environment by qualified research personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPXXVQXENGQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-chloro-3-fluorobenzene under alkaline conditions to form the intermediate 1-(3-fluorophenyl)piperazine. The reaction is conducted in tetrahydrofuran (THF) or acetonitrile at elevated temperatures (50–100°C) for 10–24 hours. A base such as potassium carbonate scavenges HCl generated during the substitution, driving the reaction to completion.

Example Protocol:

  • Reactants: Piperazine (1.36 mmol), 1-chloro-3-fluorobenzene (1.5 equiv)

  • Solvent: THF (anhydrous)

  • Conditions: 90°C, 4 hours under nitrogen atmosphere

  • Workup: The mixture is cooled, extracted with dichloromethane, and purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

  • Yield: 72% (0.082 g from 0.114 g piperazine).

Salt Formation

The free base 1-(3-fluorophenyl)piperazine is treated with hydrochloric acid (2 equiv) in ethanol to yield the dihydrochloride salt. The product precipitates upon cooling and is isolated via filtration.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like THF or acetonitrile, which stabilize the transition state of the nucleophilic substitution. Temperatures above 80°C accelerate the reaction but may promote side reactions such as N-alkylation of piperazine. Industrial-scale protocols employ continuous flow reactors to maintain precise temperature control.

Stoichiometric Considerations

A 1.1:1 molar ratio of 1-chloro-3-fluorobenzene to piperazine minimizes byproducts like bis-arylated piperazine derivatives. Excess aryl halide reduces reaction time but complicates purification.

Purification and Characterization

Chromatographic Purification

Crude 1-(3-fluorophenyl)piperazine is purified via flash chromatography (silica gel, 60–120 mesh) using a gradient of ethyl acetate in hexane (10–40%). The dihydrochloride salt is recrystallized from ethanol/water (3:1) to ≥98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.42–7.38 (m, 1H, ArH), 7.12–7.08 (m, 3H, ArH), 3.42 (t, 4H, NCH₂), 2.48 (t, 4H, CH₂N).

  • Molecular Weight: 253.14 g/mol (C₁₀H₁₃FN₂·2HCl).

Industrial Production Methods

Large-scale synthesis employs automated reactors with in-line analytics for real-time monitoring. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.5 L500 L
Temperature ControlOil BathJacketed Reactor
PurificationColumn ChromatographyCrystallization
Yield72%85%

Industrial processes prioritize solvent recovery systems to minimize waste, with THF recycled via distillation.

Challenges and Mitigation Strategies

Hygroscopicity

The dihydrochloride salt is hygroscopic, requiring storage in desiccated containers at -20°C .

Chemical Reactions Analysis

1-(3-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted piperazine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Research
    • The compound is primarily used in pharmacological studies due to its structural similarity to various psychoactive substances. It acts as a scaffold for developing new drugs targeting serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
    • Case studies have indicated its potential as a selective serotonin reuptake inhibitor (SSRI), which can be beneficial for treating depression and anxiety disorders.
  • Analytical Chemistry
    • As an analytical reference standard, 1-(3-Fluorophenyl)piperazine dihydrochloride is utilized in forensic toxicology to detect piperazine derivatives in biological samples.
    • Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed for the quantification of this compound in urine and blood samples, aiding in the understanding of piperazine metabolism and toxicity .
  • Neuropharmacology
    • Research indicates that derivatives of piperazine, including this compound, exhibit activity at various neurotransmitter receptors, suggesting potential applications in neuropharmacology.
    • Studies have shown that modifications of the piperazine ring can enhance binding affinity to specific receptors, leading to the development of new therapeutic agents targeting neurological conditions .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Pharmacological ResearchDevelopment of SSRIs for depression and anxiety treatmentExhibits potential as a selective serotonin reuptake inhibitor
Analytical ChemistryUsed as a reference standard in forensic toxicologyEffective detection method developed for biological samples
NeuropharmacologyActivity at neurotransmitter receptorsModifications enhance receptor binding affinity

Case Studies

  • Psychoactive Substance Studies
    • A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their psychoactive effects. The results indicated that compounds similar to this compound showed significant activity at serotonin receptors, making them candidates for further drug development .
  • Forensic Toxicology
    • Research conducted on urine samples from drug users revealed the presence of piperazines, including this compound. The study highlighted the importance of this compound in understanding the metabolic pathways and potential health risks associated with piperazine use .
  • Neurotransmitter Interaction Studies
    • A novel series of compounds based on the piperazine structure was tested for their ability to inhibit specific serine proteases involved in neurological pathways. The findings suggested that incorporating fluorinated phenyl groups significantly improved the efficacy of these compounds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

The table below compares 1-(3-Fluorophenyl)piperazine dihydrochloride with key structural analogues, focusing on substituent position, molecular weight, and functional groups.

Compound Name Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₂Cl₂FN₂ 3-F on phenyl 265.12 Meta-fluorine enhances 5-HT1A/1B affinity
1-(2-Fluorophenyl)piperazine dihydrochloride C₁₀H₁₂Cl₂FN₂ 2-F on phenyl 265.12 Ortho-fluorine reduces steric bulk; altered receptor selectivity
1-(4-Fluorophenyl)piperazine dihydrochloride C₁₀H₁₂Cl₂FN₂ 4-F on phenyl 265.12 Para-fluorine increases lipophilicity
1-(3-Trifluoromethylphenyl)piperazine C₁₁H₁₂F₃N₂ 3-CF₃ on phenyl 244.22 Strong electron-withdrawing group; potent 5-HT2C agonist
1-(3-Chlorophenyl)piperazine dihydrochloride C₁₀H₁₂Cl₃N₂ 3-Cl on phenyl 282.58 Chlorine increases metabolic stability; 5-HT1B/1C activity
3F-MT-45 (Fluorinated MT-45 analogue) C₂₃H₂₈Cl₂FN₂ 3-F on phenyl + cyclohexyl 438.39 Opioid receptor activity; detected in illicit tablets

Key Insights :

  • Substituent Position : Meta-substituted fluorophenyl derivatives (e.g., 3-F) exhibit higher 5-HT1A/1B receptor affinity compared to ortho- or para-substituted analogues .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) or chlorine substituents enhance receptor binding but may reduce blood-brain barrier penetration due to increased polarity .
  • Complex Analogues : Derivatives like 3F-MT-45 incorporate bulky groups (e.g., cyclohexyl), shifting activity toward opioid receptors rather than serotonergic pathways .

Pharmacological and Functional Differences

Serotonergic Activity
  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Potent 5-HT1B/2C agonist; suppresses locomotor activity in rats at low doses (EC₅₀ = 1.5 mg/kg) .
  • 1-(3-Chlorophenyl)piperazine (m-CPP) : Mixed 5-HT1B/1C agonist; induces anxiety-like behavior in humans and variable locomotor effects in rodents .
Metabolic Stability
  • Fluorinated derivatives (e.g., 3-F, 4-F) exhibit slower hepatic clearance compared to chlorinated analogues due to reduced cytochrome P450 enzyme interactions .
  • 3F-MT-45 undergoes phase I metabolism via N-dealkylation and hydroxylation, producing metabolites detectable in human urine .

Biological Activity

Overview

1-(3-Fluorophenyl)piperazine dihydrochloride is a synthetic compound with the molecular formula C10H14Cl2FN2. It is a derivative of piperazine, characterized by its interaction with various biological targets, particularly in the serotonergic system. This compound has garnered attention due to its potential therapeutic applications, particularly in treating neurological and psychiatric disorders.

This compound primarily acts as a 5-HT 1A receptor agonist , with additional affinities for 5-HT 2A and 5-HT 2C receptors . Its mechanism involves enhancing serotonergic neurotransmission, which is crucial for mood regulation and cognitive functions. The interaction with these receptors suggests its role in modulating anxiety, depression, and other mood disorders.

Target Receptors

  • 5-HT 1A : Involved in the anxiolytic and antidepressant effects.
  • 5-HT 2A : Associated with hallucinogenic effects and modulation of mood.
  • 5-HT 2C : Plays a role in appetite regulation and anxiety.

Biochemical Pathways

The compound primarily influences the serotonergic pathway, which is vital for neurotransmission in the central nervous system (CNS). Its pharmacokinetics indicate metabolism in the liver, with renal excretion being the primary route of elimination.

Table 1: Biological Activity Summary

Activity TypeDescription
Receptor Agonism Agonist for 5-HT 1A, partial agonist for 5-HT 2A/2C
Potential Effects Anxiolytic, antidepressant, neuroprotective
Metabolism Hepatic metabolism; renal excretion
Research Applications Neuroscience research, potential therapeutic agent for mood disorders

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Neuroprotection and Neurite Growth : A study identified that piperazine derivatives, including this compound, promote brain-derived neurotrophic factor (BDNF)-like neurite growth. This effect was linked to activation of transient receptor potential (TRP) channels, suggesting a neuroprotective role .
  • Antidepressant-like Effects : In animal models, compounds structurally related to 1-(3-Fluorophenyl)piperazine have shown significant antidepressant-like effects when administered chronically. These effects correlated with increased serotonin levels in the synaptic cleft due to receptor activation .
  • Cytotoxicity Studies : Research on piperazine derivatives has indicated varying degrees of cytotoxicity against cancer cell lines. Some studies reported enhanced apoptosis induction in specific tumor models when treated with related compounds, suggesting a potential role in cancer therapy .

Table 2: Comparison of Piperazine Derivatives

CompoundReceptor AffinityNotable Effects
This compound High for 5-HT 1A/2A/2CAnxiolytic, antidepressant
1-(4-Fluorophenyl)piperazine Moderate for 5-HT receptorsMildly psychedelic
1-(2-Fluorophenyl)piperazine VariableNeuropharmacological effects

The unique structure of this compound allows it to interact distinctly with serotonin receptors compared to its isomers. This specificity may contribute to its unique pharmacological profile and therapeutic potential.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 1-(3-Fluorophenyl)piperazine dihydrochloride in synthetic batches?

To ensure purity and structural fidelity, researchers should employ a combination of high-performance liquid chromatography (HPLC) (≥98% purity verification) and nuclear magnetic resonance (NMR) spectroscopy (to confirm substituent positions and hydrochloride salt formation). Mass spectrometry (MS) can validate molecular weight (e.g., C10_{10}H13_{13}FN2_2·2HCl, MW 253.1) . UV-Vis spectroscopy (λmax ~239–288 nm) may also monitor batch consistency .**

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Stability data for analogous phenylpiperazines suggest ≥5-year integrity under these conditions . For lab use, aliquot to minimize freeze-thaw cycles.

Q. What safety precautions are critical when handling this compound?

Use personal protective equipment (PPE) , including gloves and lab coats, and work in a fume hood to avoid inhalation. In case of exposure, flush eyes/skin with water for ≥15 minutes and seek medical attention. Refer to safety data sheets (SDS) for halogenated piperazines, which highlight risks of acute toxicity and respiratory irritation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor binding affinities of 1-(3-Fluorophenyl)piperazine derivatives?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using radioligand displacement assays (e.g., [³H]-5-HT for serotonin receptors) and validate with positive controls (e.g., 1-(4-Fluorophenyl)piperazine, a known serotonergic agent) . Cross-validate findings with in silico docking studies to assess structural determinants of binding .

Q. What synthetic routes optimize yield and purity for this compound?

N-arylation of piperazine with 3-fluorophenyl halides (e.g., bromides) under palladium catalysis achieves moderate yields (40–60%). Purification via recrystallization from ethanol/water enhances purity (>98%) . For scale-up, replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., PEG-400) to improve safety profiles.

Q. How does the fluorophenyl substitution position (3- vs. 2- or 4-) influence pharmacological activity?

Comparative studies using electrophysiological assays (e.g., patch-clamp on 5-HT2A_{2A} receptors) reveal that 3-fluoro substitution may reduce off-target adrenergic effects compared to 4-fluoro analogs. Structural analogs like 1-(2-Fluorophenyl)piperazine (bp 150°C/3 mmHg) show distinct logP values, affecting blood-brain barrier penetration .

Q. What strategies resolve contradictions in the compound’s efficacy in neurological disorder models?

Conduct dose-response studies across animal strains (e.g., Sprague-Dawley vs. Wistar rats) to account for metabolic differences. Pair behavioral assays (e.g., forced swim test) with pharmacokinetic profiling (plasma LC-MS) to correlate exposure levels with effects. Meta-analyses of existing data can identify confounding variables (e.g., administration routes) .

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

Use hepatic microsomal assays (human or rodent) with NADPH cofactors to identify phase I metabolites. LC-MS/MS can detect hydroxylated or dealkylated products. Compare results with structurally related compounds (e.g., 1-(3-Chlorophenyl)piperazine) to infer fluorine’s impact on metabolic stability .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Always cross-reference findings with structurally analogous compounds (e.g., 4-fluoro derivatives ) and validate assays using orthogonal methods (e.g., in vitro binding vs. in vivo efficacy).
  • Methodological Rigor : Include internal standards in analytical workflows (e.g., deuterated analogs in MS) to minimize batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.